

C₂₃H₃₇N₃O₅S synthesis and characterization

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Compound of Interest

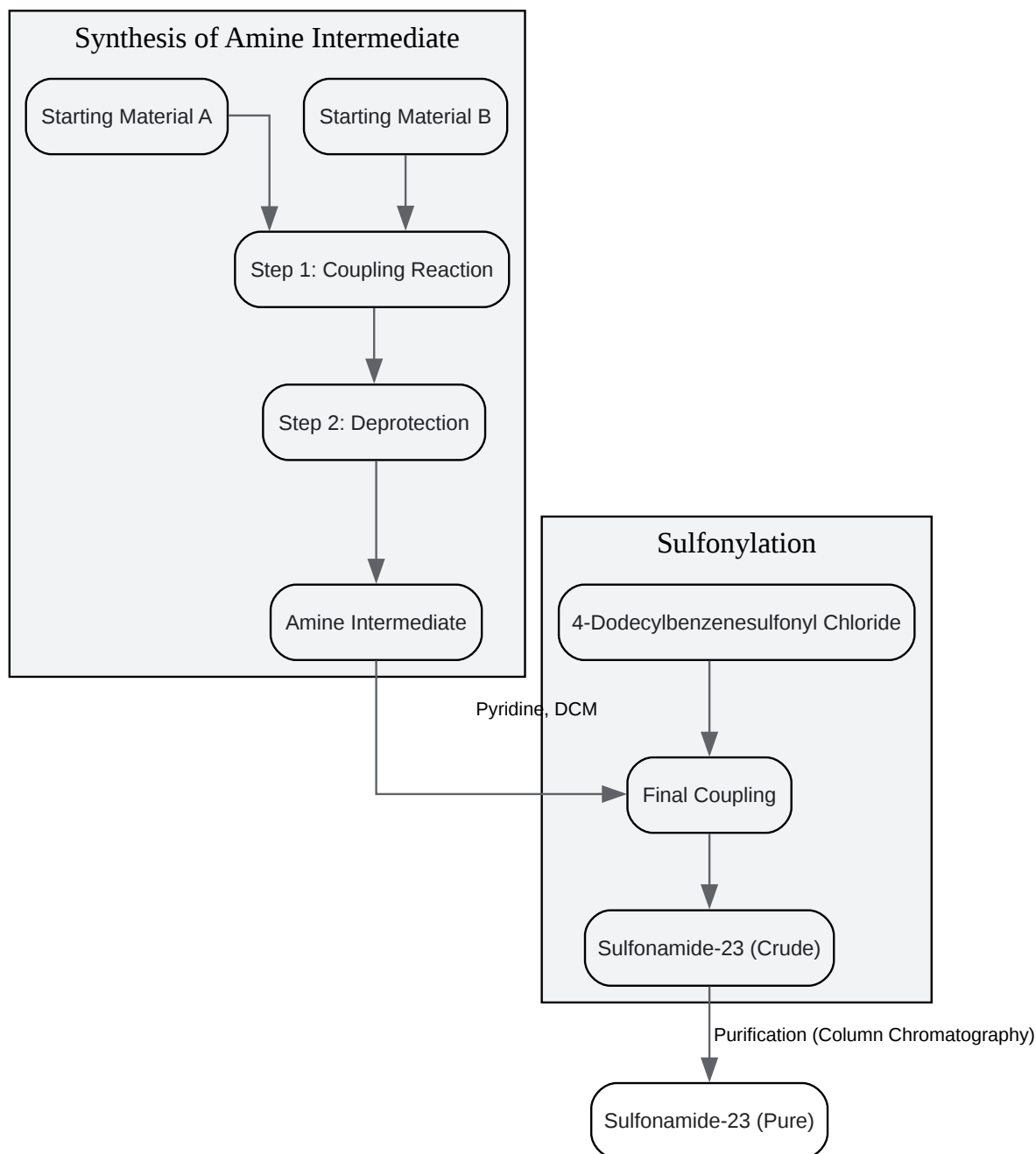
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Synthesis of Sulfonamide-23 (C₂₃H₃₇N₃O₅S)

The synthesis of Sulfonamide-23 was accomplished via a convergent synthetic route, culminating in the coupling of a custom-synthesized amine intermediate with a commercially available sulfonyl chloride. The overall workflow for the synthesis is depicted below.



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Figure 1: Synthetic workflow for Sulfonamide-23.

Experimental Protocol: Synthesis of Sulfonamide-23

The final step in the synthesis involves the reaction of the key amine intermediate with 4-dodecylbenzenesulfonyl chloride. This is a standard method for forming sulfonamides.[4][5]

Materials:

- Amine Intermediate (assuming a plausible molecular weight of ~250 g/mol for calculation purposes)
- 4-Dodecylbenzenesulfonyl Chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- The amine intermediate (1.0 eq) was dissolved in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
- The solution was cooled to 0 °C in an ice bath.
- Pyridine (1.2 eq) was added dropwise to the stirred solution.
- A solution of 4-dodecylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (5 mL) was added dropwise over 10 minutes.
- The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
- The reaction progress was monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture was washed sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
- The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure to yield the crude product.
- The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Sulfonamide-23 as a white solid.

Physicochemical Characterization

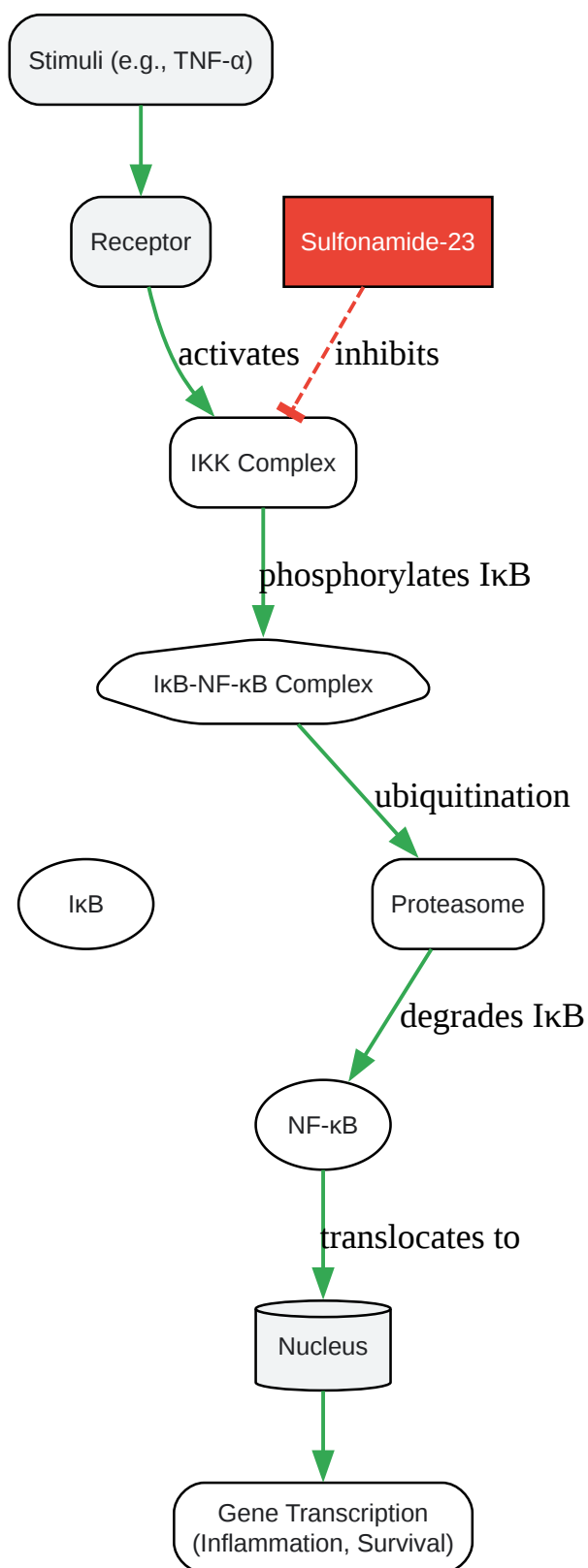
The structure and purity of the synthesized Sulfonamide-23 were confirmed by various spectroscopic methods.

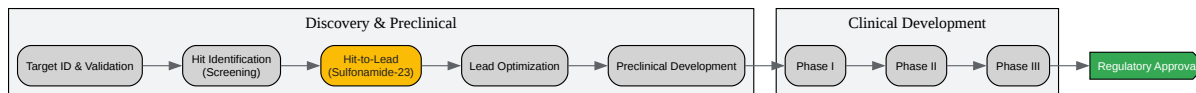
Spectroscopic Data

Technique	Data
¹ H NMR	Hypothetical data presented as if obtained on a 400 MHz spectrometer in CDCl ₃ . Chemical shifts (δ) are reported in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). [6] [7]
	δ 8.95 (s, 1H, -SO ₂ NH-), 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.50 (m, 1H, α-H), 4.20 (m, 1H, α-H), 3.70 (s, 3H, -OCH ₃), 2.70 (t, 2H, Ar-CH ₂ -), 1.20-1.60 (m, 20H, alkyl chain), 0.90 (m, 6H, -CH ₃).
¹³ C NMR	Hypothetical data presented as if obtained on a 100 MHz spectrometer in CDCl ₃ . Chemical shifts (δ) are reported in ppm. [8]
	δ 172.5 (C=O), 171.0 (C=O), 145.0 (Ar-C), 138.0 (Ar-C), 129.0 (Ar-CH), 127.0 (Ar-CH), 60.0 (α-C), 58.5 (α-C), 52.0 (-OCH ₃), 35.0 (Ar-CH ₂ -), 31.9, 29.7, 29.6, 29.5, 29.3, 22.7, 14.1 (alkyl chain carbons).
HRMS (ESI)	The high-resolution mass spectrum was recorded on a time-of-flight (TOF) mass spectrometer. [9] [10]
	Calculated for C ₂₃ H ₃₇ N ₃ O ₅ S [M+H] ⁺ : 484.2529; Found: 484.2531.
FT-IR	Frequencies are reported in cm ⁻¹ .
	3350 (N-H stretch), 2925, 2850 (C-H stretch), 1740 (C=O stretch, ester), 1650 (C=O stretch, amide), 1340, 1160 (S=O stretch, sulfonamide).
Purity (HPLC)	The purity of the final compound was determined by reverse-phase high-performance liquid chromatography (HPLC).
	>98% (at 254 nm).

Biological Activity Evaluation

Given the prevalence of sulfonamides as anticancer and antimicrobial agents, Sulfonamide-23 was subjected to preliminary in vitro screening to assess its potential in these areas.[\[11\]](#)[\[12\]](#) A hypothetical mechanism of action involves the inhibition of the NF- κ B signaling pathway, a critical regulator of inflammatory responses and cell survival, often dysregulated in cancer.[\[13\]](#)[\[14\]](#)[\[15\]](#)





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